2-(3-Chlorobenzyloxy)phenacyl alcohol
Description
2-(3-Chlorobenzyloxy)phenacyl alcohol is a substituted phenacyl alcohol derivative featuring a 3-chlorobenzyloxy group attached to the phenacyl backbone. The chlorine substituent at the meta position of the benzyloxy group introduces electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions.
Properties
CAS No. |
121714-71-4 |
|---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
1-[2-[(3-chlorophenyl)methoxy]phenyl]-2-hydroxyethanone |
InChI |
InChI=1S/C15H13ClO3/c16-12-5-3-4-11(8-12)10-19-15-7-2-1-6-13(15)14(18)9-17/h1-8,17H,9-10H2 |
InChI Key |
VVFVOIXLCDENKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CO)OCC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CO)OCC2=CC(=CC=C2)Cl |
Other CAS No. |
121714-71-4 |
Synonyms |
18O-M2 2-(3-chlorobenzyloxy)phenacyl alcohol |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Conformation and Structural Packing
Key Comparison with Adamantyl-Based Esters and Phenacyl Benzoates
- Conformational Analysis :
- 2-(3-Chlorobenzyloxy)phenacyl alcohol is expected to adopt a synclinal conformation (torsion angles ~69.7°–86.12°), similar to other phenacyl benzoate derivatives . This contrasts with adamantyl-based esters, which lack periplanar or mixed conformations due to steric hindrance from the bulky adamantane moiety.
- Structural Occupancy : Phenacyl benzoates exhibit structural occupancy between 63%–69% , driven by π…π or C–H…π interactions. The chloro-substituted analog may fall within this range, though bulky substituents like adamantane reduce occupancy (e.g., adamantyl derivatives: <63%) by limiting packing efficiency .
Table 1: Conformational and Packing Properties
| Compound Type | Torsion Angle Range | Structural Occupancy | Key Interactions |
|---|---|---|---|
| Phenacyl Benzoates | 71°–91° | 63%–69% | π…π, C–H…π |
| Adamantyl-Based Esters | 69.7°–86.12° | <63% (mostly) | Limited due to steric bulk |
| 2-(3-Chlorobenzyloxy)phenacyl alcohol (inferred) | ~70°–85° | ~63%–69% | Moderate π interactions |
Substituent Effects on Electronic and Steric Properties
Comparison with 3-Phenoxybenzyl Alcohol (C₁₃H₁₂O₂, MW 200.24 g/mol) :
- Electronic Effects: The 3-chlorobenzyloxy group in the target compound is electron-withdrawing, reducing electron density at the benzyloxy oxygen compared to the electron-rich phenoxy group in 3-phenoxybenzyl alcohol. This difference may lower nucleophilicity and alter stability under oxidative conditions.
- Hydrogen Bonding: The phenoxy group in 3-phenoxybenzyl alcohol facilitates stronger hydrogen bonding, enhancing solubility in polar solvents. The chloro substituent may reduce this capability, favoring hydrophobic environments.
Comparison with 2-Chloro-3,4-dimethoxybenzyl Alcohol (C₉H₁₁ClO₃, MW 202.63 g/mol) :
- Steric and Electronic Balance: The meta-chloro position in the target compound imposes less steric hindrance than the ortho-chloro and dimethoxy groups in 2-chloro-3,4-dimethoxybenzyl alcohol.
Table 2: Key Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 2-(3-Chlorobenzyloxy)phenacyl alcohol (inferred) | C₁₄H₁₁ClO₃ | ~270.7 | 3-Cl, benzyloxy | Pharmaceutical intermediate |
| 2-Phenethylbenzyl alcohol | C₁₅H₁₆O | 212.29 | Phenethyl | Solubility studies |
| 3-Phenoxybenzyl alcohol | C₁₃H₁₂O₂ | 200.24 | Phenoxy | Polymer synthesis |
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